molecular formula C9H16O5 B13850808 (2,2-Dimethyl-1,3-dioxolan-4-yl)methoxymethyl acetate

(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxymethyl acetate

Cat. No.: B13850808
M. Wt: 204.22 g/mol
InChI Key: SIXOZESIJMJYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxymethyl acetate is an organic compound with a complex structure that includes a dioxolane ring and an acetate group

Properties

Molecular Formula

C9H16O5

Molecular Weight

204.22 g/mol

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methoxymethyl acetate

InChI

InChI=1S/C9H16O5/c1-7(10)12-6-11-4-8-5-13-9(2,3)14-8/h8H,4-6H2,1-3H3

InChI Key

SIXOZESIJMJYGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOCC1COC(O1)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methoxymethyl acetate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxymethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxymethyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methoxymethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of the enzyme and altering metabolic pathways. The dioxolane ring and acetate group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane-4-methanol: A precursor in the synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methoxymethyl acetate.

    Acetic anhydride: Used in the acetylation of various compounds.

    Ethyl acetate: A common solvent with similar functional groups.

Uniqueness

This compound is unique due to its combination of a dioxolane ring and an acetate group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in various applications, particularly in the synthesis of complex molecules and the study of enzymatic reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.